molecular formula C14H11ClF3NO2S B2434986 N-[4-Chloro-2-(trifluoromethyl)phenyl]-4-methyl-Benzenesulfonamide CAS No. 419561-38-9

N-[4-Chloro-2-(trifluoromethyl)phenyl]-4-methyl-Benzenesulfonamide

Cat. No.: B2434986
CAS No.: 419561-38-9
M. Wt: 349.75
InChI Key: MYPZYVWBNICUHX-UHFFFAOYSA-N
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Description

Molecular Orbital Analysis

Parameter Value (eV)
HOMO Energy -6.32
LUMO Energy -1.87
HOMO-LUMO Gap 4.45

The narrow HOMO-LUMO gap suggests high polarizability , aligning with its role in charge-transfer interactions. Electrostatic potential maps highlight electron-deficient regions near the chloro and trifluoromethyl groups, favoring electrophilic attack at the para-methyl benzene ring.

Spectroscopic Predictions

  • IR Vibrations : S=O asymmetric stretching at 1325 cm⁻¹, C-F stretches at 1120–1170 cm⁻¹.
  • NMR Shifts : Sulfonamide proton (δ 7.8–8.1 ppm), methyl group (δ 2.4 ppm).

Comparative Analysis with Related Benzenesulfonamide Derivatives

Structural modifications significantly alter physicochemical properties:

Derivative Substituents LogP Dipole Moment (D)
Target Compound 4-Me, 4-Cl, 2-CF₃ 3.92 4.78
4-Chloro-N-(2-Cl-5-CF₃-phenyl)benzenesulfonamide 4-Cl, 2-Cl, 5-CF₃ 4.15 5.12
N-[4-Cl-3-CF₃-phenyl]benzenesulfonamide 4-Cl, 3-CF₃ 3.65 4.21

Key trends :

  • Lipophilicity : Additional chloro groups (e.g., ) increase LogP.
  • Dipole moments : Ortho-CF₃ placement (target compound) enhances polarity vs. meta-substituted analogs.
  • Solubility : The para-methyl group improves aqueous solubility (2.8 mg/mL) compared to non-methylated derivatives (1.2 mg/mL).

These differences underscore the role of substituent position in tuning electronic and steric profiles for targeted applications.

Properties

IUPAC Name

N-[4-chloro-2-(trifluoromethyl)phenyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3NO2S/c1-9-2-5-11(6-3-9)22(20,21)19-13-7-4-10(15)8-12(13)14(16,17)18/h2-8,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYPZYVWBNICUHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Properties and Structural Features

N-[4-Chloro-2-(trifluoromethyl)phenyl]-4-methyl-Benzenesulfonamide belongs to the sulfonamide class, featuring a 4-methylbenzenesulfonyl group linked to a 4-chloro-2-(trifluoromethyl)phenylamine moiety. Key physicochemical properties include:

Property Value
CAS Number 419561-38-9
Molecular Formula $$ \text{C}{14}\text{H}{11}\text{ClF}3\text{NO}2\text{S} $$
Molecular Weight 349.756 g/mol
Solubility Soluble in DMSO, DMF; limited in H2O
Storage Conditions Sealed, dry environment at 2–8°C

The trifluoromethyl (-CF3) and chloro (-Cl) substituents enhance the compound’s lipophilicity and electronic stability, making it suitable for further functionalization.

Synthetic Routes and Methodologies

General Sulfonamide Synthesis Protocol

The preparation of this compound follows a classical sulfonylation reaction, as exemplified in studies of analogous compounds. The reaction involves two primary components:

  • 4-Chloro-2-(trifluoromethyl)aniline as the nucleophilic amine.
  • 4-Methylbenzenesulfonyl chloride as the electrophilic sulfonating agent.

Reaction Equation:
$$
\text{C}7\text{H}5\text{ClF}3\text{N} + \text{C}7\text{H}7\text{SO}2\text{Cl} \rightarrow \text{C}{14}\text{H}{11}\text{ClF}3\text{NO}2\text{S} + \text{HCl}
$$

Stepwise Procedure
  • Reagent Preparation :
    • Dissolve 4-chloro-2-(trifluoromethyl)aniline (1.0 equiv) in anhydrous dichloromethane (DCM) under nitrogen.
    • Add triethylamine (1.2 equiv) to scavenge HCl.
  • Sulfonylation :
    • Slowly add 4-methylbenzenesulfonyl chloride (1.1 equiv) dropwise at 0°C.
    • Warm to room temperature and stir for 12–24 hours.
  • Work-Up :
    • Quench with ice-cwater, extract with DCM, and dry over Na2SO4.
    • Purify via column chromatography (hexane/ethyl acetate) or recrystallization.

Optimization Notes :

  • Solvent Choice : DCM or THF improves reaction homogeneity.
  • Base Selection : Triethylamine or pyridine enhances yield by neutralizing HCl.
  • Temperature : Prolonged stirring at room temperature maximizes conversion.

Alternative Method: One-Pot Synthesis

A modified one-pot approach reduces purification steps:

  • Combine 4-chloro-2-(trifluoromethyl)aniline, 4-methylbenzenesulfonyl chloride, and K2CO3 in acetonitrile.
  • Reflux for 6 hours, filter, and concentrate to obtain crude product.
  • Recrystallize from ethanol/water (3:1).

Yield Comparison :

Method Yield (%) Purity (%)
Classical 78–85 ≥95
One-Pot 70–75 ≥90

The classical method offers higher purity, while the one-pot approach prioritizes efficiency.

Mechanistic Insights

The reaction proceeds via a two-step mechanism:

  • Formation of Sulfonyl Intermediate :
    The sulfonyl chloride undergoes nucleophilic attack by the amine’s lone pair, forming a tetrahedral intermediate.
  • HCl Elimination :
    Triethylamine deprotonates the intermediate, releasing HCl and yielding the sulfonamide.

Key Transition States :

  • Electrophilic Activation : The sulfonyl chloride’s sulfur atom becomes electrophilic upon Cl departure.
  • Steric Effects : Bulky substituents on the aryl amine (e.g., -CF3) may slow the reaction, necessitating extended stirring.

Analytical Characterization

Spectroscopic Data

FT-IR (KBr, cm−1) :

  • 3275 (N–H stretch)
  • 1698 (S=O asymmetric stretch)
  • 1165 (C–F stretch)
  • 722 (C–Cl bend).

1H NMR (400 MHz, DMSO-d6) :

  • δ 8.63 (s, 1H, Ar-H)
  • δ 7.43 (d, 2H, J = 8.0 Hz, SO2Ar-H)
  • δ 7.26 (d, 2H, J = 8.0 Hz, CH3Ar-H)
  • δ 3.72 (s, 3H, OCH3).

Mass Spectrometry (ESI) :

  • m/z: 349.756 [M+H]+.

Challenges and Mitigation Strategies

Common Issues

  • Low Yield : Caused by incomplete sulfonylation or side reactions.
  • Impurity Formation : Due to unreacted sulfonyl chloride or amine.

Solutions

  • Excess Sulfonyl Chloride : Use 1.1–1.2 equiv to drive the reaction.
  • Chromatographic Purification : Employ gradient elution (hexane → ethyl acetate) to isolate the product.

Applications and Derivatives

While the primary focus is synthesis, derivatives of this compound exhibit:

  • Antimicrobial Activity : Analogous sulfonamides inhibit bacterial growth.
  • Material Science Utility : Fluorinated sulfonamides serve as precursors for functional polymers.

Chemical Reactions Analysis

Types of Reactions

N-[4-Chloro-2-(trifluoromethyl)phenyl]-4-methyl-Benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different physical and chemical properties, making them useful for specific applications .

Scientific Research Applications

Chemistry

N-[4-Chloro-2-(trifluoromethyl)phenyl]-4-methyl-Benzenesulfonamide serves as a building block for synthesizing more complex molecules. Its unique structure allows it to be modified for various chemical reactions, making it valuable in the development of new compounds.

Biology

The compound has been investigated for its potential as an enzyme inhibitor or receptor modulator. The trifluoromethyl group enhances its binding affinity to proteins and enzymes, which may inhibit their activity or alter their function. This property is particularly relevant in the study of metabolic pathways and signal transduction.

Medicine

This compound has shown promise in therapeutic applications due to its biological activity. Studies indicate its potential anti-inflammatory and anticancer properties:

  • Anti-inflammatory Activity : Research has demonstrated that related compounds can inhibit cyclooxygenase-2 (COX-2) and lipoxygenases (LOX), suggesting potential therapeutic uses in treating inflammatory diseases.
  • Anticancer Activity : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer), enhancing caspase-3 activity, which is a hallmark of programmed cell death .

Industry

The compound is utilized in the development of new materials with enhanced properties. Its chemical stability and reactivity allow it to be incorporated into various formulations for industrial applications.

Case Studies

  • Enzyme Inhibition Studies : A study examined the inhibitory effects of various sulfonamides on COX-2 activity. This compound demonstrated moderate inhibition comparable to known anti-inflammatory drugs .
  • Cytotoxicity Evaluation : In vitro assays on MCF-7 cells revealed that this compound induced significant cytotoxic effects at micromolar concentrations, suggesting its potential as an anticancer agent .
  • Molecular Docking Simulations : Simulations indicated that the trifluoromethyl group significantly enhances binding affinity to target proteins involved in cancer pathways, supporting further investigation into its therapeutic applications .

Mechanism of Action

The mechanism by which N-[4-Chloro-2-(trifluoromethyl)phenyl]-4-methyl-Benzenesulfonamide exerts its effects is primarily through its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to proteins and enzymes, potentially inhibiting their activity or altering their function. This interaction can affect various cellular pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(trifluoromethyl)aniline
  • 4-Methylbenzenesulfonamide
  • N-(4-Chlorophenyl)-4-methylbenzenesulfonamide

Uniqueness

N-[4-Chloro-2-(trifluoromethyl)phenyl]-4-methyl-Benzenesulfonamide stands out due to the presence of both the trifluoromethyl and sulfonamide groups, which confer unique chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and biological activity, while the sulfonamide group provides additional sites for chemical modification and interaction with biological targets .

This detailed overview highlights the significance of this compound in various scientific and industrial fields

Biological Activity

N-[4-Chloro-2-(trifluoromethyl)phenyl]-4-methyl-benzenesulfonamide is a sulfonamide compound that has garnered attention due to its diverse biological activities, particularly in anti-inflammatory and anticancer applications. This article delves into the compound's biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula for this compound is C13H10ClF3N2O2SC_{13}H_{10}ClF_3N_2O_2S. The presence of the trifluoromethyl group and the chloro substituent significantly influences its pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Studies have shown that compounds with similar structures can inhibit key enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenases (LOX). For example, a related study indicated that derivatives with trifluoromethyl groups exhibited moderate inhibition of COX-2 and LOX-15, suggesting potential anti-inflammatory properties .
  • Cytotoxic Effects : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis in breast cancer cells (e.g., MCF-7 cell line), enhancing caspase-3 activity, which is a hallmark of programmed cell death .
  • Molecular Docking Studies : Molecular docking simulations have revealed that the trifluoromethyl group engages in significant interactions with target proteins, enhancing the binding affinity and biological efficacy of the compound .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and related compounds:

Activity IC50 Value (μM) Reference
COX-2 Inhibition10.4
LOX-5 Inhibition9.9
Cytotoxicity (MCF-7 Cells)5.4
AChE Inhibition19.2
BChE Inhibition13.2

Case Studies

  • Anti-inflammatory Studies : Research conducted on similar sulfonamide derivatives indicated strong anti-inflammatory effects, with compounds achieving over 90% inhibition in edema models compared to standard drugs like diclofenac . This suggests that this compound may exhibit comparable efficacy.
  • Cytotoxicity in Cancer Models : In a study evaluating the cytotoxic potential of various sulfonamides, this compound was shown to significantly reduce cell viability in breast cancer models, indicating its potential as an anticancer agent . The mechanism was linked to the induction of apoptosis through caspase activation.

Q & A

How can the synthesis of N-[4-Chloro-2-(trifluoromethyl)phenyl]-4-methyl-Benzenesulfonamide be optimized for academic research?

Basic Question
Answer:
The synthesis typically involves nucleophilic substitution and sulfonamide coupling. Key steps include:

  • Starting Materials : 4-Methylbenzenesulfonyl chloride and 4-chloro-2-(trifluoromethyl)aniline.
  • Reagents : Triethylamine (base) and dimethylformamide (solvent) to facilitate coupling.
  • Conditions : Reaction at 60–80°C for 12–24 hours under inert atmosphere .
    Optimization Strategies :
  • Use excess sulfonyl chloride (1.2–1.5 equivalents) to drive the reaction to completion.
  • Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7).
  • Purify via column chromatography (silica gel, gradient elution) to achieve >95% purity .

What advanced techniques are used for structural characterization of this compound?

Advanced Question
Answer:

  • X-ray Crystallography : Resolves stereochemistry and confirms sulfonamide bonding geometry. Example: Bond angles of S-N-C (115–120°) and torsion angles in the trifluoromethyl group .
  • NMR Spectroscopy :
    • ¹H NMR : Aromatic protons appear as multiplet signals at δ 7.2–8.1 ppm; methyl groups at δ 2.4 ppm.
    • ¹⁹F NMR : Trifluoromethyl group shows a singlet at δ -60 to -65 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass calculated for C₁₄H₁₂ClF₃NO₂S: 358.0234 (observed: 358.0236) .

How can researchers assess the biological activity of this compound in vitro?

Basic Question
Answer:

  • Enzyme Inhibition Assays : Test against carbonic anhydrase isoforms (e.g., CA-II, CA-IX) using stopped-flow CO₂ hydration. IC₅₀ values <1 µM indicate potent inhibition .
  • Cellular Uptake Studies : Use fluorescent analogs or radiolabeled derivatives (³H or ¹⁴C) in cancer cell lines (e.g., HeLa). Quantify intracellular accumulation via scintillation counting .
  • Apoptosis Assays : Measure caspase-3/7 activation in treated cells using luminescent substrates (e.g., Caspase-Glo®) .

How should conflicting data in pharmacological studies be resolved?

Advanced Question
Answer:

  • Reproducibility Checks : Repeat assays in triplicate under standardized conditions (pH 7.4, 37°C).
  • Model System Validation : Compare activity across cell lines (e.g., primary vs. immortalized cells) to rule out lineage-specific effects .
  • Structural Reanalysis : Verify compound integrity post-assay via LC-MS to detect degradation products .

Which analytical methods ensure purity and stability during storage?

Basic Question
Answer:

Method Parameters Reference
HPLC C18 column, 70:30 acetonitrile/water, λ=254 nm. Retention time: 8.2 min
Thermogravimetric Analysis (TGA) Decomposition onset at 220°C, confirming thermal stability
Storage -20°C under argon; avoid prolonged exposure to light

What strategies are used to study its mechanism of action at the molecular level?

Advanced Question
Answer:

  • Molecular Docking : Simulate binding to CA-II (PDB ID: 3KS3) using AutoDock Vina. Key interactions: Sulfonamide oxygen with Zn²⁺ in active site .
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to immobilized targets. Example: KD = 15 nM for CA-IX .
  • Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during ligand-receptor binding .

How are thermodynamic properties like solubility and logP determined experimentally?

Basic Question
Answer:

  • Shake-Flask Method : Dissolve compound in octanol/water (1:1), agitate for 24 h. Analyze phases via UV-Vis (λmax=270 nm). LogP ≈ 2.8 .
  • Solubility in Buffer : Use phosphate-buffered saline (pH 7.4). Reported solubility: 2.5 µg/mL (25°C) .
  • Computational Models : COSMO-RS predicts solubility trends under varying pH .

How is stereochemical purity ensured during synthesis?

Advanced Question
Answer:

  • Chiral Chromatography : Use Chiralpak® IA column (hexane:isopropanol 85:15) to resolve enantiomers. Retention times: 12.3 min (R) vs. 14.7 min (S) .
  • Circular Dichroism (CD) : Confirm absence of racemization via CD spectra (negative Cotton effect at 290 nm) .

What in vitro models are suitable for toxicological profiling?

Basic Question
Answer:

  • HepG2 Cells : Assess hepatotoxicity via MTT assay after 48-hour exposure. EC₅₀ >100 µM indicates low toxicity .
  • hERG Channel Binding : Patch-clamp electrophysiology to evaluate cardiotoxicity risk .

How can computational modeling predict off-target interactions?

Advanced Question
Answer:

  • Pharmacophore Screening : Match compound features (e.g., sulfonamide, aromatic rings) against databases like ChEMBL.
  • QSAR Models : Use Random Forest algorithms trained on CA inhibitors (R²=0.89 for activity prediction) .
  • Molecular Dynamics (MD) : Simulate 100-ns trajectories to assess binding stability in lipid bilayers .

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